molecular formula C₁₇H₁₉N₅O₆S B1140973 5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine CAS No. 109954-64-5

5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine

Cat. No. B1140973
M. Wt: 421.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine involves several chemical reactions, starting from 2'-deoxyguanosine. Efficient synthesis pathways have been developed, including solid-state oxidation processes and reactions with sulfonyl chloride derivatives to introduce the 4-methylbenzenesulfonate group into the 2'-deoxyguanosine molecule (Janeba, Francom, & Robins, 2003).

Molecular Structure Analysis

The molecular structure of 5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine has been characterized through various spectroscopic and crystallographic methods. Studies have revealed detailed insights into the packing arrangements and hydrogen bonding interactions within the crystal structures of related sulfonate compounds (Kaupang, Görbitz, & Tore Bonge-Hansen, 2013).

Chemical Reactions and Properties

The compound undergoes a variety of chemical reactions, contributing to its versatility in synthetic chemistry. Its reactivity has been exploited in the synthesis of DNA adducts and nucleoside analogues, demonstrating its utility in the study of genetic materials and potential therapeutic agents (Takamura‐Enya et al., 2006).

Physical Properties Analysis

The physical properties of 5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine, such as solubility, melting point, and stability, are crucial for its handling and application in chemical syntheses. These properties are determined by its molecular structure and the nature of its functional groups.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, the potential for forming derivatives, and participation in coupling reactions, highlight the compound's role in synthetic organic chemistry. The sulfonate group, in particular, offers a reactive site for various chemical transformations, enabling the synthesis of a wide range of chemical entities (Lakshman et al., 2000).

Scientific Research Applications

Synthesis and Antiviral Properties

5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine is used in the synthesis of various compounds with potential antiviral properties. For instance, 2'-deoxyguanosine has been utilized in creating derivatives evaluated for their antiviral potential against various viruses, though they were found to lack activity in some studies. This illustrates the potential of 5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine in contributing to the development of antiviral agents (Patil et al., 1992).

DNA Modification and Photooxidation

This compound also plays a role in the study of DNA modification, particularly through photooxidation. Researchers have developed analytical methods to measure the main photooxidation products of 2'-deoxyguanosine, which is closely related to 5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine. This research is crucial in understanding the effects of oxidative stress on DNA and can lead to insights into mechanisms underlying various diseases (Ravanat et al., 2000).

Drug Synthesis and Organic Chemistry

Additionally, 5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine is involved in the synthesis of drugs like Cladribine. Cladribine, synthesized from 2'-deoxyguanosine, is a key drug against certain types of leukemia and other neoplasms. This highlights the compound's importance in the synthesis of clinically significant drugs (Janeba et al., 2003).

properties

IUPAC Name

[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O6S/c1-9-2-4-10(5-3-9)29(25,26)27-7-12-11(23)6-13(28-12)22-8-19-14-15(22)20-17(18)21-16(14)24/h2-5,8,11-13,23H,6-7H2,1H3,(H3,18,20,21,24)/t11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZERCZKEESOISM-JHJVBQTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=NC4=C3N=C(NC4=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H](C[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676169
Record name 2-Amino-9-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine

CAS RN

109954-64-5
Record name 2-Amino-9-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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